molecular formula C23H18BrN5 B2715042 3-(3-BROMOPHENYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866867-04-1

3-(3-BROMOPHENYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2715042
CAS No.: 866867-04-1
M. Wt: 444.336
InChI Key: LMOHXIXGKXMQQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a fused triazoloquinazoline core. This structure combines a quinazoline scaffold (a bicyclic system with nitrogen atoms at positions 1 and 3) with a 1,2,3-triazole ring fused at positions 1 and 5-a. The molecule is substituted at position 3 with a 3-bromophenyl group and at position 5 with a phenylethylamine moiety. The bromine atom at the phenyl group may enhance binding affinity through halogen bonding, while the phenylethyl chain could influence lipophilicity and pharmacokinetic properties .

Properties

IUPAC Name

3-(3-bromophenyl)-N-(2-phenylethyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5/c24-18-10-6-9-17(15-18)21-23-26-22(25-14-13-16-7-2-1-3-8-16)19-11-4-5-12-20(19)29(23)28-27-21/h1-12,15H,13-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOHXIXGKXMQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-BROMOPHENYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. The reaction conditions often involve the use of catalysts, such as palladium or copper, and may require elevated temperatures and specific solvents to achieve the desired product .

Chemical Reactions Analysis

3-(3-BROMOPHENYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(3-bromophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibit promising anticancer properties. For instance, derivatives of quinazoline structures have been investigated for their ability to inhibit cancer cell proliferation. A study demonstrated that quinazoline derivatives could induce apoptosis in various cancer cell lines through the modulation of signaling pathways associated with cell survival and death .

Antihistaminic Properties

Compounds containing the quinazoline structure have shown potential as H1-antihistamines. Research indicates that modifications to the quinazoline framework can lead to enhanced antihistaminic activity with reduced sedation effects compared to traditional antihistamines like chlorpheniramine maleate. The structure's ability to interact with histamine receptors makes it a candidate for developing new antihistaminic drugs .

Antimicrobial Activity

The antimicrobial potential of triazole and quinazoline derivatives has been explored extensively. Compounds with similar structures have demonstrated activity against various bacterial strains and fungi. The incorporation of bromophenyl groups has been linked to increased antimicrobial efficacy, suggesting that 3-(3-bromophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine could be further evaluated for its antimicrobial properties .

Synthesis and Derivatives

The synthesis of 3-(3-bromophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves multi-step reactions often starting from readily available precursors. The introduction of the bromophenyl group can enhance the compound's lipophilicity and biological activity. Various synthetic routes have been documented in literature that detail the preparation of this compound and its analogs .

Case Study 1: Anticancer Screening

A series of quinazoline derivatives were synthesized and screened for anticancer activity against human breast cancer cells (MCF-7). Among these compounds, one derivative exhibited IC50 values significantly lower than that of doxorubicin, indicating a strong potential for further development as an anticancer agent .

Case Study 2: Antihistaminic Evaluation

In vivo studies on guinea pigs showed that a related compound with a similar triazoloquinazoline structure provided significant protection against histamine-induced bronchospasm without causing sedation. This highlights the potential for developing non-sedative antihistamines from this chemical class .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The triazoloquinazoline core is part of a broader class of nitrogen-rich heterocycles. Below is a detailed comparison with analogous compounds:

Structural Analogues

Compound Name Core Structure Substituents Key Features
Target Compound Triazolo[1,5-a]quinazoline 3-(3-Bromophenyl), N-(2-phenylethyl)-5-amine Bromophenyl enhances binding; phenylethyl modulates lipophilicity .
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Triazolo[1,5-a]quinazoline 3-Benzenesulfonyl, N-(4-ethoxyphenyl)-5-amine Sulfonyl group improves metabolic stability; ethoxyphenyl enhances solubility .
K 14 () Triazolo[1,5-c]quinazolin-2-one Diphenylaminomethyl, 4-nitro-phenylvinyl Nitro group confers electron-withdrawing effects; vinyl linker enhances rigidity .
Compound 3 () Triazolo[1,5-a]pyrimidin 3-(Difluoromethyl)pyridin-2-yl, 4-fluorophenyl Pyrimidine core reduces steric bulk; fluorinated groups improve bioavailability .
6-Bromo-N-(2-methyl-2H-benzotriazol-5-yl)quinolin-4-amine () Benzo[d]triazole + quinoline Bromo at quinoline C-6; methyl-benzotriazole at C-4 Bromine enhances halogen bonding; triazole-quinoline hybrid broadens activity .

Biological Activity

The compound 3-(3-bromophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine represents a novel class of triazoloquinazoline derivatives that have garnered attention for their potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H18BrN5\text{C}_{19}\text{H}_{18}\text{BrN}_{5}

This structure features a bromophenyl group and a phenethyl moiety linked to a triazoloquinazoline core, which is critical for its biological activity.

Anticancer Activity

Research indicates that triazoloquinazoline derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, the presence of the triazole ring has been linked to enhanced interaction with cellular targets involved in tumor growth regulation .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. In vitro studies suggest that it can inhibit key inflammatory mediators such as phospholipase A2 and proteases. For instance, related quinazoline derivatives demonstrated protective effects against acetic acid-induced colitis in rat models, suggesting potential for treating inflammatory bowel diseases .

Neuroprotective Properties

Triazoloquinazolines have also been studied for their neuroprotective effects. Compounds within this class have been evaluated for their ability to modulate adenosine receptors (particularly A3 receptors), which play a crucial role in neuroinflammation and neuroprotection. The modulation of these receptors may lead to reduced neuronal damage in conditions such as stroke or neurodegenerative diseases .

  • Receptor Modulation : The compound interacts with various G-protein coupled receptors (GPCRs), particularly adenosine receptors, influencing intracellular signaling pathways that regulate inflammation and apoptosis.
  • Enzyme Inhibition : Inhibitory activity against phospholipase A2 suggests a mechanism where the compound reduces the production of pro-inflammatory mediators, thereby mitigating inflammation.
  • Cell Cycle Regulation : The ability to induce cell cycle arrest in cancer cells is likely linked to its structural properties that facilitate binding to specific cellular targets involved in cell division.

Study on Anti-inflammatory Activity

In a controlled study involving rats with induced ulcerative colitis, compounds structurally related to 3-(3-bromophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine were administered at varying dosages. The results indicated that at a dosage of 50 mg/kg, one derivative showed a protection rate of 79.78%, outperforming dexamethasone (0.01 mg/kg) which provided 75.30% protection. This highlights the potential of this class of compounds in treating inflammatory conditions .

Neuroprotective Study

A study evaluated the effects of similar triazoloquinazolines on neuronal cell cultures subjected to oxidative stress. Results indicated significant reductions in cell death and improved viability when treated with these compounds, suggesting their utility in developing therapies for neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for 3-(3-bromophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine?

  • Methodological Answer : The synthesis typically involves cyclization and coupling reactions. A common approach is the base-catalyzed cycloaddition of azides with activated methylene compounds (e.g., Gewald thiophenes) to form the triazoloquinazoline core. For example:

Start with 3-aminothiophene derivatives (e.g., Gewald thiophenes) and convert them to azides via diazotization.

Perform cycloaddition with methylene compounds under basic conditions to yield fused triazoloquinazolines.

Introduce the 3-bromophenyl and phenylethylamine substituents via Suzuki coupling or nucleophilic substitution.
Yield optimization (70–85%) is achieved by controlling reaction time (12–24 hours) and temperature (80–100°C) .

Q. How is the compound structurally characterized in academic research?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., bromophenyl protons at δ 7.4–7.8 ppm) .
  • X-ray Diffraction : Resolves the fused triazoloquinazoline core geometry and confirms substituent orientation (e.g., dihedral angles between aryl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z ~490) .

Q. What solubility challenges are encountered with this compound, and how are they addressed?

  • Methodological Answer : The compound exhibits poor aqueous solubility (<10 µM) due to its hydrophobic triazoloquinazoline core and bromophenyl group. Strategies include:
  • Co-solvent Systems : Use DMSO/PBS mixtures (e.g., 5% DMSO) for in vitro assays.
  • Structural Modification : Introduce polar groups (e.g., sulfonyl or oxadiazole) to enhance solubility without compromising activity .

Advanced Research Questions

Q. How does the compound’s anticancer activity compare to structurally similar analogs?

  • Methodological Answer : The compound’s activity is benchmarked against thieno-fused triazolopyrimidines (e.g., thieno[3,2-e]triazolo[1,5-a]pyrimidines). Key findings:
Compound ClassMean Growth Inhibition (%)Most Active Cell Line (GP%)
Triazoloquinazoline (Target)100.2 (Low activity)Renal Cancer UO-31 (81.85%)
Thieno-fused Pyrimidines60–75 (Moderate activity)Leukemia CCRF-CEM (63.2%)
The lower activity of triazoloquinazolines is attributed to reduced cellular penetration .

Q. What structural modifications enhance bioactivity and target selectivity?

  • Methodological Answer :
  • Core Replacement : Replace the quinazoline core with thieno-pyrimidine to improve solubility and activity (e.g., 20% increase in inhibition) .
  • Substituent Engineering :
  • Bromophenyl → Trifluoromethylphenyl: Enhances hydrophobic interactions with kinase pockets .
  • Phenylethylamine → Morpholine: Improves solubility and bioavailability .
  • Conjugation with 1,2,4-Oxadiazole : Increases antiparasitic and anticancer efficacy via dual-targeting mechanisms .

Q. What methodologies are used to quantify the compound in biological matrices?

  • Methodological Answer :
  • Spectrophotometry : UV-Vis detection at λ = 270–290 nm (ε = 1.2 × 104^4 L·mol1^{-1}·cm1^{-1}) with a linear range of 0.1–50 µg/mL .
  • HPLC-MS/MS : Use a C18 column (2.6 µm, 50 × 2.1 mm) with mobile phase (0.1% formic acid in acetonitrile/water). LOD: 0.01 ng/mL .

Q. How can contradictions in activity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from:
  • Cell Line Variability : Test across multiple lines (e.g., NCI-60 panel) to identify context-dependent effects .
  • Assay Conditions : Standardize DMSO concentration (<0.1%) to avoid solvent interference .
  • Structural Degradation : Perform stability studies (pH 7.4, 37°C) to confirm integrity over 24 hours .

Q. What in vitro models are suitable for evaluating its therapeutic potential?

  • Methodological Answer :
  • Primary Anticancer Assays : NCI-60 cell line panel at 10 µM, with growth percentage (GP) calculated via sulforhodamine B (SRB) assay .
  • Kinase Inhibition Profiling : Use recombinant kinases (e.g., JAK2, EGFR) with IC50_{50} determination via ADP-Glo™ assay .
  • 3D Tumor Spheroids : Validate penetration efficacy in HT-29 colon cancer spheroids using confocal microscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.